N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
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Properties
CAS No. |
1031595-80-8 |
|---|---|
Molecular Formula |
C24H18ClN5O3 |
Molecular Weight |
459.89 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-9-4-15(5-10-18)21-22-27-24(32)19-11-6-16(12-20(19)30(22)29-28-21)23(31)26-13-14-2-7-17(25)8-3-14/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C20H17ClN4O3
- Molecular Weight : 394.83 g/mol
- IUPAC Name : this compound
The structure includes a triazole ring fused with a quinazoline moiety, which is crucial for its biological activity.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. For example, it has been shown to inhibit Aurora kinase activity, which plays a significant role in mitosis and is often overexpressed in cancer cells .
- Receptor Modulation : The compound can bind to various receptors, modulating signaling pathways that are crucial for cell survival and proliferation. This interaction can lead to apoptosis in cancer cells or modulation of inflammatory responses .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives:
- In Vitro Studies : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10.5 |
| Compound B | MCF-7 | 8.7 |
| Compound C | U937 | 12.0 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Mechanistic Studies : It has been reported that quinazoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Activity
A study evaluated the effects of a series of quinazoline derivatives on various tumor cell lines. Among these derivatives, one closely related to this compound demonstrated significant growth inhibition in A549 cells (IC50 = 10 µM). The study concluded that modifications on the quinazoline core could enhance anticancer properties.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory response modulation, a derivative was tested for its ability to inhibit TNF-α secretion from activated macrophages. Results showed a marked reduction in TNF-α levels at concentrations as low as 5 µM. This reinforces the potential of quinazoline derivatives in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
